molecular formula C14H28O2 B3278562 7-Tetradecene-1,14-diol CAS No. 679810-05-0

7-Tetradecene-1,14-diol

Cat. No.: B3278562
CAS No.: 679810-05-0
M. Wt: 228.37 g/mol
InChI Key: LEMOKECUXXSOPU-OWOJBTEDSA-N
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Description

7-Tetradecene-1,14-diol is a biochemical compound featuring a 14-carbon chain with hydroxyl groups on both the first and fourteenth carbons and a double bond at the seventh carbon. This structure combines the functionalities of a long-chain diol and an internal alkene, making it a molecule of significant interest in organic synthesis and materials science. Researchers can utilize this compound as a versatile building block or monomer. The specific physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, are critical for laboratory handling and experimental design. This data will be updated here once confirmed through further analysis. Key Potential Research Applications: • Organic Synthesis: The compound can serve as a precursor for synthesizing complex macrocyclic compounds, polymers, and other functionalized molecules. The alkene group is a potential site for further chemical transformations, such as epoxidation reactions, which are of high interest in creating oxygenated products . • Polymer Science: As a monomer with two terminal hydroxyl groups, it has potential applications in producing polyesters and polyurethanes, where the internal alkene could impart unique properties or provide a site for post-polymerization modification. • Materials Research: The molecule's amphiphilic nature, resulting from its polar hydroxyl groups and non-polar hydrocarbon chain, suggests potential use in the development of surfactants, emulsifiers, or components for self-assembled structures. Safety Information: Handling of this chemical should be conducted in a well-ventilated laboratory setting using appropriate personal protective equipment. Refer to the relevant Safety Data Sheet (SDS) for detailed hazard and handling information. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-tetradec-7-ene-1,14-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28O2/c15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16/h1-2,15-16H,3-14H2/b2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEMOKECUXXSOPU-OWOJBTEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCO)CCC=CCCCCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCCO)CC/C=C/CCCCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28O2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 7 Tetradecene 1,14 Diol and Its Stereoisomers

Chemical Synthesis Routes for the Alkenyl Diol Framework

Olefin metathesis has emerged as a powerful and versatile tool for the formation of carbon-carbon double bonds. uwindsor.ca This catalytic reaction, often employing well-defined ruthenium or molybdenum alkylidene complexes, allows for the efficient construction of the 7-tetradecene (B6595692) core. nih.govnih.gov A common strategy is the self-metathesis or cross-metathesis of shorter-chain functionalized alkenes.

For instance, the self-metathesis of 8-nonen-1-ol (B109591) using a Grubbs-type catalyst can directly yield (E/Z)-7-tetradecene-1,14-diol with the concurrent release of ethylene (B1197577) gas, which can be removed to drive the reaction to completion. Alternatively, a cross-metathesis reaction between two different terminal alkenes, such as 1-octen-8-ol and another suitable olefin, can also be employed. Ring-closing metathesis (RCM) of a larger, appropriately functionalized diene, followed by subsequent transformations, provides another route to the cyclic precursor of the desired diol. sigmaaldrich.com The functional group tolerance of modern metathesis catalysts is a significant advantage, allowing for the presence of unprotected hydroxyl groups in many cases. nih.gov

Catalyst TypeCommon NameKey Characteristics
Ruthenium-basedGrubbs' Catalyst (1st Gen)Good activity, moderate functional group tolerance.
Ruthenium-basedGrubbs' Catalyst (2nd Gen)Higher activity, broader functional group tolerance, more stable.
Ruthenium-basedHoveyda-Grubbs CatalystHigh stability, slower initiation, good for specialized applications. sigmaaldrich.com
Molybdenum-basedSchrock CatalystVery high activity, sensitive to air and moisture, less tolerant of functional groups. nih.gov

Classic carbon-carbon bond-forming reactions provide reliable, alternative routes to the 7-tetradecene-1,14-diol skeleton. These methods often involve the coupling of two smaller carbon fragments.

Wittig Reaction: A frequently used strategy involves the reaction of a C7 phosphonium (B103445) ylide with a C7 aldehyde. For example, 7-(tetrahydro-2H-pyran-2-yloxy)heptyl)triphenylphosphonium bromide can be treated with a strong base to form the ylide, which then reacts with 7-hydroxyheptanal (B3188561) (or a protected version) to form the 7-tetradecene backbone. The stereochemical outcome (E or Z) of the double bond can be controlled by the choice of ylide and reaction conditions.

Grignard and Organolithium Reactions: The addition of an organometallic reagent to a carbonyl compound is a fundamental C-C bond formation method. organic-chemistry.org A C7 Grignard reagent, such as 7-(tert-butyldimethylsilyloxy)heptylmagnesium bromide, can be added to a C7 aldehyde like 7-oxoheptan-1-ol (protected), followed by dehydration of the resulting secondary alcohol to generate the alkene.

Coupling Reactions: Palladium- or copper-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, can also be envisioned. This would typically involve coupling a C7 vinyl halide or triflate with a C7 organoboron or organotin reagent, where each fragment already contains a terminal (protected) alcohol.

Reaction TypeKey ReagentsBond Formed
Wittig ReactionPhosphonium ylide, Aldehyde/KetoneC=C
Grignard ReactionOrganomagnesium halide, Aldehyde/KetoneC-C (single bond, precursor to C=C)
Suzuki CouplingOrganoboron compound, Organohalide, Pd catalystC-C (sp2-sp3 or sp2-sp2)
Stille CouplingOrganotin compound, Organohalide, Pd catalystC-C (sp2-sp3 or sp2-sp2)

In many synthetic strategies, the diol functionality is introduced at the final stage via the transformation of other functional groups. solubilityofthings.com This approach is particularly useful when the hydroxyl groups might interfere with preceding C-C bond-forming reactions.

A common precursor is a long-chain dicarboxylic acid or its corresponding ester, such as 7-tetradecenedioic acid or dimethyl 7-tetradecenedioate. These precursors can be reduced to the target diol, this compound. Strong reducing agents are typically required for this transformation. Lithium aluminum hydride (LiAlH₄) is highly effective for the reduction of both carboxylic acids and esters to alcohols. chemistrysteps.com Borane reagents, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF), can also be used, offering different selectivity profiles. wikipedia.org

Another route involves starting with a molecule that already contains ester functionalities, which are then hydrolyzed to carboxylic acids before reduction, or directly reduced to the diol. This method is a cornerstone of long-chain diol synthesis. wikipedia.org

Stereoselective Synthesis of (E)- and (Z)-7-Tetradecene-1,14-diol

Controlling the geometry of the C7 double bond is crucial for synthesizing specific stereoisomers of this compound. This requires the use of stereoselective reactions that favor the formation of either the trans (E) or cis (Z) isomer.

The synthesis of a specific geometric isomer of an alkene is a classic challenge in organic chemistry. Diastereoselective control over the double bond geometry in this compound can be achieved through several olefination methodologies.

Z-Selective Synthesis: The standard Wittig reaction using non-stabilized ylides under salt-free conditions typically yields the Z-alkene as the major product. The Horner-Wadsworth-Emmons (HWE) reaction, particularly using Still-Gennari conditions with bis(2,2,2-trifluoroethyl) phosphonates, is also a powerful method for obtaining Z-alkenes with high selectivity. rsc.org

E-Selective Synthesis: To favor the E-alkene, the Schlosser modification of the Wittig reaction can be employed, which involves low-temperature deprotonation-reprotonation of the intermediate betaine. The Julia-Kocienski olefination is another robust method for generating E-alkenes.

While this compound itself is achiral, the principles of enantioselective synthesis become relevant when synthesizing derivatives or if chiral centers are introduced elsewhere in the molecule. Asymmetric dihydroxylation (AD) reactions, for example, could introduce chirality if applied to a diene precursor, creating a chiral tetra-ol. alfachemic.com

In the broader context of synthesizing chiral unsaturated diols, chiral auxiliaries and catalysts are indispensable tools. alfachemic.comsigmaaldrich.com Although not required for the parent compound, these methods are foundational for creating stereochemically complex analogues.

Chiral catalysts, often metal complexes with chiral ligands, can create a chiral environment that directs a reaction to favor one enantiomer over another. alfachemic.com For instance, asymmetric hydrogenation of a diketone precursor using a catalyst like a Ru-BINAP complex could, in principle, generate a chiral diol. nih.govnih.gov Similarly, organocatalysts based on chiral scaffolds like BINOL or TADDOL have been widely used to induce enantioselectivity in various transformations, including aldol (B89426) and Diels-Alder reactions, which could be part of a more complex synthesis of a substituted diol. sigmaaldrich.comnih.gov

Chiral auxiliaries are chiral fragments that are temporarily attached to a substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed. This strategy can be applied to control stereocenters during C-C bond formation or reduction steps in a synthetic sequence leading to a chiral analogue of this compound.

Asymmetric Hydrogenation Techniques for Stereocontrol

Asymmetric hydrogenation is a critical technique for establishing stereocenters with high enantiomeric purity, a frequent requirement in the synthesis of bioactive molecules. ethz.ch For a long-chain unsaturated diol like this compound, stereocontrol can be envisioned through the hydrogenation of a suitable precursor, such as a 1,14-dihydroxy-7-tetradecyne or a related diketone. The choice of catalyst, specifically the chiral ligand coordinated to a metal center (commonly ruthenium, rhodium, or iridium), is paramount for inducing asymmetry. nih.gov

Transition metal-catalyzed asymmetric hydrogenation is a highly effective method for producing optically enriched chiral alcohols from prochiral ketones. nih.gov In the context of synthesizing specific stereoisomers of this compound, the asymmetric hydrogenation of a precursor like 1,14-dihydroxytetradec-7-en-X,Y-dione would be a key step. The development of highly efficient ruthenium catalysts, such as those based on diphosphine and diamine ligands (e.g., RuCl2(diphosphine)(diamine)), has been a significant advancement in this field. nih.gov

For substrates that have a functional group, such as a hydroxyl group, near the double bond, this group can act as a stereoselective anchor in the chiral pocket of the catalyst, enhancing enantioselectivity. ethz.ch Ruthenium(II)/BINAP-catalyzed systems, for example, have demonstrated broad substrate scope, including allylic and homoallylic alcohols. ethz.ch The mechanism of these reactions often involves the transfer of hydrogen from the metal complex to the substrate without the need for the ketone to coordinate directly to the metal. semanticscholar.org

The effectiveness of these catalysts is often demonstrated by high turnover numbers (TON) and excellent enantiomeric excess (ee). For instance, iridium complexes with P,N,O-type chiral ligands have shown high enantioselectivities (up to 98% ee) in the asymmetric hydrogenation of prochiral ketones. nih.gov The systematic variation of the ligand structure allows for the fine-tuning of catalyst activity and selectivity for a specific substrate. nih.gov

Green Chemistry Principles and Sustainable Synthesis Innovations

The application of green chemistry principles to the synthesis of this compound is essential for developing environmentally responsible and economically viable manufacturing processes. Green chemistry aims to reduce or eliminate the use and generation of hazardous substances by focusing on aspects such as the use of renewable feedstocks, safer solvents, and energy-efficient catalytic processes. researchgate.net

Development of Environmentally Benign Reaction Conditions and Solvents

A key principle of green chemistry is the use of safer solvents and reaction conditions. organic-chemistry.org Traditionally, hydrogenation reactions have often been carried out in chlorinated or aromatic solvents like dichloromethane (B109758) (DCM) and toluene, which pose health and environmental risks. researchgate.net Research has focused on identifying greener alternatives that are less hazardous and derived from renewable resources. organic-chemistry.org

For olefin metathesis, a related reaction for forming carbon-carbon double bonds, various environmentally conservative solvents have been evaluated to replace detrimental ones. youtube.com Solvents such as ethyl acetate, dimethyl carbonate (DMC), and 2-methyltetrahydrofuran (B130290) (2-MeTHF), which are chosen based on "green" solvent selection criteria, have shown promise. researchgate.net In some cases, reactions in these greener solvents, like ethyl acetate, can produce similar yields and selectivities to those performed in traditional solvents, even under milder conditions such as in the open air rather than under an inert atmosphere. researchgate.net

Furthermore, the development of bio-based solvents offers a more sustainable alternative to traditional petrochemical-derived solvents. organic-chemistry.org Ethanol, for example, aligns with the principles of using safer solvents and renewable feedstocks. organic-chemistry.org The ideal green synthesis would minimize solvent use altogether, potentially through solvent-free reaction conditions, which can be achieved in some catalytic processes.

Catalytic Systems for Enhanced Efficiency and Selectivity

The efficiency and selectivity of the synthesis of this compound are heavily dependent on the catalytic system employed. Ruthenium-based catalysts are particularly noteworthy for their versatility and effectiveness in hydrogenation reactions. Supported ruthenium catalysts have been shown to be among the most efficient for the aqueous-phase hydrogenation of carbonyl functionalities into alcohols, a key transformation for producing diols. acs.org

For the selective hydrogenation of a diene or triene precursor to this compound, alkanethiolate-capped palladium nanoparticles (PdNPs) represent an advanced catalytic system. rsc.org These homogeneously soluble catalysts offer high activity under mild conditions (room temperature and atmospheric pressure) and allow for selective hydrogenation of conjugated dienes to monoenes. rsc.org The thiolate ligands influence the electronic and chemical properties of the palladium surface, which is key to controlling selectivity. rsc.org

The table below summarizes the performance of various catalytic systems in hydrogenation reactions relevant to the synthesis of unsaturated diols, demonstrating the high levels of conversion and selectivity that can be achieved.

Table 1: Performance of Catalytic Systems in Hydrogenation Reactions

Catalyst System Substrate Type Solvent Temp (°C) Pressure (bar) Conversion (%) Selectivity/ee (%) Reference
Ru/C Cyclic 1,3-dione Isopropanol 100 80 >99 - thieme-connect.de
Pd/SiO₂-Schiff base 2-Butyne-1,4-diol Water 50 20 95.2 100 (to cis-alkene)
Ir(P,N,O) complex Prochiral ketone Ethanol RT 30 >99 up to 98 ee nih.gov
C8 PdNP Conjugated diene - RT 1 >99 High (to monoene) rsc.org

Flow Chemistry and Continuous Manufacturing Processes

Flow chemistry, or continuous manufacturing, offers a paradigm shift from traditional batch processing, providing significant advantages in safety, efficiency, and scalability for the synthesis of fine chemicals like this compound. In a flow process, reactants are continuously pumped through a reactor where the chemical transformation occurs, allowing for precise control over reaction parameters such as temperature, pressure, and residence time.

This technology is particularly well-suited for hydrogenation reactions, which are often exothermic and can involve flammable solvents and high pressures, posing safety risks at a large scale in batch reactors. The small reactor volumes in flow systems minimize the amount of hazardous material present at any given time and the high surface-area-to-volume ratio allows for superior heat transfer, mitigating the risk of thermal runaways.

The benefits of continuous flow for hydrogenation include:

Enhanced Safety: Smaller reaction volumes and better temperature control reduce the risks of explosions and runaway reactions.

Improved Control and Reproducibility: Precise control over stoichiometry and reaction time leads to higher selectivity, yield, and purity.

Scalability: Scaling up production is achieved by running the system for a longer duration rather than redesigning larger reactors, which simplifies the transition from laboratory to industrial production.

Efficiency: The integration of multiple reaction and purification steps into a single, automated process (telescoping) reduces waste, processing time, and the plant footprint.

For the synthesis of this compound, a continuous flow process could involve the hydrogenation of a suitable precursor over a packed-bed reactor containing a heterogeneous catalyst. This setup allows for the easy separation of the product from the catalyst, which can be reused, further enhancing the sustainability of the process.

Biosynthesis and Natural Occurrence of 7 Tetradecene 1,14 Diol

Natural Sources and Isolation Strategies

The identification of 7-Tetradecene-1,14-diol in natural sources is not extensively documented. However, based on the known distribution of similar long-chain unsaturated diols, its presence can be hypothesized in various biological systems.

Microorganisms are a promising source for the production of a wide array of chemicals, including diols, through fermentation processes. nih.govnih.gov While the direct microbial production of this compound has not been reported, the synthesis of other long-chain diols by various microbial species suggests a potential for its production. Engineered microbial strains, particularly bacteria and yeasts, have been successfully used to produce various diols from renewable feedstocks. nih.govnih.gov

The general strategy for microbial diol production involves the use of microorganisms that can convert fatty acids or their derivatives into diols. This is often achieved through the introduction of specific enzymes into a microbial host that can perform the necessary chemical transformations.

Table 1: Examples of Microbial Diol Production

Diol ProductMicrobial HostPrecursorKey Enzymes
1,3-Propanediol (B51772)Klebsiella pneumoniaeGlycerolGlycerol dehydratase, 1,3-propanediol dehydrogenase
1,2-PropanediolThermoanaerobacterium thermosaccharolyticumSugarsEndogenous pathways
Short-chain diolsEngineered E. coliSugarsEngineered metabolic pathways

This table provides examples of microbial diol production to illustrate the general principles, as direct production of this compound is not documented.

Long-chain alkyl diols have been identified in various plant species, particularly in microalgae. oup.comnih.gov These compounds are often found as components of the cell wall or as storage lipids. For instance, certain species of the Eustigmatophyceae class of algae are known to produce a variety of long-chain diols. researchgate.net While this compound has not been specifically identified, unsaturated long-chain diols with similar carbon chain lengths are known to be produced by some marine phytoplankton. copernicus.org The analysis of plant metabolomes for such compounds typically involves extraction with organic solvents followed by chromatographic separation and mass spectrometric identification.

Long-chain unsaturated alcohols are common components of insect pheromones, which are used for chemical communication, particularly for attracting mates. nih.govgoogle.comnih.gov These pheromones are typically produced in specialized glands and released into the environment. The structural diversity of these compounds is vast, with variations in chain length, position, and configuration of double bonds. google.com While this compound itself has not been identified as an insect pheromone, its structural similarity to known pheromone components, such as long-chain unsaturated alcohols, suggests that related compounds could be found in insect secretions. nih.govnih.gov

Table 2: Examples of Long-Chain Unsaturated Alcohols in Insect Pheromones

Insect SpeciesPheromone ComponentChemical Formula
Bombus lapidarius(Z)-9-Hexadecen-1-olC16H32O
Bombus lucorum(Z)-9-Octadecen-1-olC18H36O
Agrotis segetum(Z)-11-Hexadecen-1-olC16H32O

This table provides examples of long-chain unsaturated alcohols found in insect pheromones to illustrate the structural similarities to this compound.

Elucidation of Biosynthetic Pathways

The biosynthetic pathway for this compound has not been explicitly elucidated. However, a plausible pathway can be constructed based on known enzymatic reactions involved in fatty acid metabolism.

The likely precursor for the biosynthesis of this compound is a C14 unsaturated fatty acid. In bacteria, the biosynthesis of unsaturated fatty acids can occur through both oxygen-dependent and oxygen-independent pathways. nih.govnih.gov Metabolic labeling studies using isotopically labeled precursors, such as [1-14C]acetic acid or specific fatty acids, are a common method to trace the flow of carbon through a metabolic pathway and identify intermediates. nih.gov

The formation of this compound from a saturated C14 fatty acid precursor would likely involve a desaturase, a hydroxylase, and a reductase.

Desaturation: The introduction of a double bond at the 7th position would be catalyzed by a specific fatty acid desaturase. wikipedia.orgst-andrews.ac.uknih.gov While Δ9-desaturases are common, other desaturases with different positional specificities exist. uniprot.org A Δ7-desaturase has been identified, which could potentially act on a C14 fatty acid to produce 7-tetradecenoic acid. nih.gov

Hydroxylation: The hydroxylation of the terminal methyl group (ω-hydroxylation) is a key step in the formation of α,ω-diols. This reaction is often catalyzed by cytochrome P450 monooxygenases (CYPs). nih.govnih.govfrontiersin.org These enzymes can selectively oxidize the terminal carbon of a fatty acid chain.

Reduction: The final step would involve the reduction of the carboxylic acid group of the ω-hydroxy-7-tetradecenoic acid to an alcohol. This reduction can be catalyzed by a carboxylic acid reductase (CAR). nih.govnih.govresearchgate.netmanchester.ac.ukresearchgate.net These enzymes convert carboxylic acids to their corresponding aldehydes, which are then further reduced to alcohols by aldehyde reductases.

Table 3: Key Enzyme Families in the Proposed Biosynthesis of this compound

Enzyme FamilyFunctionSubstrate (example)Product (example)
Fatty Acid Desaturase (FADS)Introduces a double bondStearic acidOleic acid
Cytochrome P450 Monooxygenase (CYP)Terminal hydroxylationDodecanoic acid12-Hydroxydodecanoic acid
Carboxylic Acid Reductase (CAR)Reduction of carboxylic acidDodecanoic acidDodecanal

This table outlines the key enzyme families and their functions in the proposed biosynthetic pathway.

Genetic and Molecular Regulation of Biosynthesis

The biosynthesis of this compound is hypothesized to originate from the fatty acid synthesis pathway. The initial steps would involve the creation of a 14-carbon fatty acid backbone. The introduction of a double bond at the 7th position would likely be catalyzed by a specific desaturase enzyme. The terminal hydroxyl groups at the 1 and 14 positions would then be introduced through the action of hydroxylase enzymes, such as those from the cytochrome P450 monooxygenase superfamily.

The genetic and molecular regulation of this biosynthetic pathway would be complex, involving the coordinated expression of genes encoding the necessary enzymes. Key regulatory elements would include:

Transcriptional Regulation: The expression of the fatty acid synthase (FAS) genes, desaturase genes, and hydroxylase genes would be controlled by specific transcription factors. These transcription factors would respond to various intracellular and environmental signals, ensuring that the production of this compound is tightly controlled.

Metabolic Flux Control: The availability of precursors from central carbon metabolism, such as acetyl-CoA and malonyl-CoA, would be a critical regulatory point. The cell would need to balance the flux of these precursors between fatty acid synthesis and other essential metabolic pathways.

Enzyme Activity Regulation: The activity of the biosynthetic enzymes could be modulated through post-translational modifications or feedback inhibition. For instance, the accumulation of this compound or its intermediates might inhibit the activity of the initial enzymes in the pathway, preventing overproduction.

Biotechnological Production and Strain Engineering

The development of microbial cell factories for the production of this compound offers a promising and sustainable alternative to chemical synthesis. Metabolic engineering and synthetic biology approaches can be employed to engineer microorganisms, such as Escherichia coli or Saccharomyces cerevisiae, to efficiently produce this target molecule.

To maximize the production of this compound, several metabolic engineering strategies can be implemented. These strategies aim to increase the precursor supply, enhance the activity of the biosynthetic pathway, and minimize the formation of competing byproducts.

Table 1: Metabolic Engineering Strategies for Enhanced this compound Production

StrategyTargetGenetic ModificationExpected Outcome
Precursor Supply Enhancement Central Carbon MetabolismOverexpression of genes involved in acetyl-CoA and malonyl-CoA synthesis.Increased availability of building blocks for fatty acid synthesis.
Pathway Optimization Fatty Acid SynthesisIntroduction and overexpression of a specific desaturase for C14 fatty acids and terminal hydroxylases.Efficient conversion of precursors to this compound.
Reduction of Competing Pathways β-oxidation and other fatty acid-consuming pathwaysDeletion of genes encoding enzymes involved in fatty acid degradation.Increased intracellular pool of the 14-carbon fatty acid precursor.
Cofactor Engineering NADPH and ATP SupplyOverexpression of genes in the pentose (B10789219) phosphate (B84403) pathway and manipulation of respiratory chain components.Ensuring sufficient supply of reducing equivalents and energy for the biosynthetic pathway.

The enzymatic machinery established for this compound production can be further exploited to synthesize a range of valuable analogues and derivatives. By introducing enzymes with different specificities or by modifying the existing enzymes through protein engineering, it is possible to create novel compounds with tailored properties.

For example, the use of different desaturases could lead to the production of diols with double bonds at alternative positions. Similarly, employing hydroxylases with broader substrate ranges could result in the formation of polyhydroxylated derivatives. This biocatalytic approach offers a versatile platform for generating a library of structurally diverse long-chain unsaturated diols.

The successful translation of a metabolically engineered strain from the laboratory to an industrial scale relies on the development of robust and efficient fermentation processes. Key considerations for the scalable and sustainable production of this compound include:

Bioreactor Design and Operation: The choice of bioreactor and the optimization of operating parameters such as temperature, pH, and dissolved oxygen are crucial for maximizing cell growth and product formation.

Fed-Batch and Continuous Fermentation: Fed-batch strategies can be employed to maintain optimal substrate concentrations and avoid toxic byproduct accumulation, leading to higher product titers. Continuous fermentation processes may offer advantages in terms of productivity and long-term operational stability.

By integrating advanced metabolic engineering techniques with optimized fermentation technologies, it is feasible to establish a sustainable and scalable bioprocess for the production of this compound and its derivatives, paving the way for their application in various industrial sectors.

No Information Available for this compound

Extensive research has been conducted to gather information on the chemical compound this compound for the purpose of generating a detailed article on its ecological and biological roles. Despite employing a variety of targeted search queries focused on its potential as an insect pheromone, its role in plant-insect interactions, and its signaling functions, no specific scientific data or research publications were found for this particular compound.

The executed searches aimed to uncover information related to:

Identification of this compound as a pheromone component.

Behavioral and electroantennogram (EAG) studies involving this compound.

Its role in interspecific and intraspecific chemical signaling in insects.

Its potential as a plant signaling molecule or defense compound.

Its involvement in plant-microbe or plant-insect interactions.

Unfortunately, the scientific literature accessible through these searches does not appear to contain specific studies on this compound. While information on related compounds such as 7-tetradecene (B6595692) and other tetradecane derivatives exists, there is a lack of data pertaining to the diol form as specified.

Therefore, it is not possible to generate the requested article with the required level of scientific accuracy and detail as outlined in the user's instructions. The absence of foundational research on this compound prevents a factual and informative exploration of its ecological and biological significance.

Ecological and Biological Roles of 7 Tetradecene 1,14 Diol in Non Human Systems

Plant-Mediated Ecological Interactions

Allelopathic Effects and Ecosystem Dynamics

There is no scientific literature available to suggest that 7-Tetradecene-1,14-diol exhibits allelopathic properties or plays a role in the dynamics of any ecosystem. Allelopathy involves the production of biochemicals by an organism that influence the growth, survival, and reproduction of other organisms. Investigations into such interactions have identified a wide array of chemical compounds, but this compound has not been identified as one of them. Consequently, its impact on plant-plant competition, soil microbial communities, or broader ecosystem structure remains unknown.

Microbial Metabolite Function and Inter-Kingdom Signaling

Similarly, the role of this compound as a microbial metabolite and its potential function in inter-kingdom signaling are undocumented. Many microorganisms produce secondary metabolites that can act as signaling molecules within and between species, influencing a variety of behaviors. However, there is no evidence to suggest that this compound is produced by microorganisms or that it functions in such a capacity.

Role in Quorum Sensing or Biofilm Formation

Quorum sensing is a system of stimulus and response correlated to population density that many bacteria use to coordinate gene expression. This process is often mediated by small signal molecules. Biofilm formation, a collective of one or more types of microorganisms that can grow on many different surfaces, is also frequently regulated by quorum sensing. A thorough review of the literature indicates no studies have implicated this compound in either quorum sensing or biofilm formation in any microbial species.

Interactions with Other Microorganisms in Ecological Niches

The potential interactions of this compound with other microorganisms in specific ecological niches have not been a subject of scientific investigation. The chemical communication and warfare between microbes are complex and mediated by a diverse array of molecules. Without any studies on its natural occurrence or biological activity, the role of this compound in mediating synergistic or antagonistic relationships between microorganisms is entirely speculative.

Derivatization and Functionalization of 7 Tetradecene 1,14 Diol for Advanced Research

Polymerization and Materials Science Applications

The linear structure of 7-tetradecene-1,14-diol, with reactive functional groups at each end, makes it an excellent candidate as a monomer for synthesizing various polymers.

Condensation polymerization involves the reaction between two monomers to form a larger structural unit while releasing a smaller molecule, such as water. researchgate.net The diol structure of this compound is ideal for this type of polymerization.

Polyesters: By reacting this compound with a dicarboxylic acid (or its diester equivalent), a polyester (B1180765) can be synthesized. nih.govnih.gov The polymerization proceeds via the formation of ester linkages between the alternating diol and diacid monomers, with the elimination of water. The central double bond from the diol is incorporated into the polymer backbone, creating an unsaturated polyester. This unsaturation provides a site for subsequent cross-linking or further functionalization.

Polyurethanes: Polyurethanes are formed by the reaction of a diol with a diisocyanate. utm.my In this polyaddition reaction (a subset of condensation polymerization), the hydroxyl groups of this compound react with the isocyanate groups (–NCO) to form urethane (B1682113) (or carbamate) linkages. nih.gov The resulting polyurethane would contain the C14 unsaturated chain as the "soft segment," which imparts flexibility to the final material.

Ring-Opening Metathesis Polymerization (ROMP) is a powerful chain-growth polymerization method that uses metal-carbene catalysts (such as Grubbs' catalysts) to polymerize strained cyclic alkenes. mdpi.commdpi.com While this compound itself is acyclic and cannot undergo ROMP, it can be used to synthesize new, functional monomers that are ROMP-active. rsc.orgresearchgate.netnsf.gov

A viable strategy involves converting the diol into a difunctional monomer containing a strained ring system, such as norbornene. whiterose.ac.uknih.gov For example, this compound can be reacted with a norbornene derivative containing a carboxylic acid or acid anhydride. This esterification reaction links the diol to two ROMP-active norbornene units, creating a new, larger monomer where the this compound unit acts as a flexible spacer.

When this newly synthesized monomer is subjected to a ROMP catalyst (e.g., a second or third-generation Grubbs' catalyst), the norbornene rings open and polymerize. nih.govacs.orgrsc.org This process creates a polymer with the this compound units pendant to the main chain or acting as cross-linkers between polymer chains, depending on the monomer design. This approach allows for the precise incorporation of the diol's specific chain length and unsaturation into advanced polymer architectures.

Development of Bio-based Polymers and Sustainable Materials

The global shift towards a circular economy has intensified research into bio-based polymers as sustainable alternatives to petroleum-based plastics. Long-chain α,ω-diols, such as this compound, are valuable monomers for the synthesis of bio-polyesters and polyurethanes. These diols can be derived from renewable resources like plant oils, positioning them as key components in the development of sustainable materials. acs.orgmdpi.com

The terminal hydroxyl groups of this compound readily participate in polycondensation reactions with dicarboxylic acids (or their esters) to form long-chain aliphatic polyesters. rsc.org The presence of the C-14 aliphatic backbone imparts flexibility and hydrophobicity to the polymer chain, while the central double bond is typically preserved during polymerization, offering a site for subsequent cross-linking or functionalization. researchgate.netdoi.org This allows for the production of either thermoplastic elastomers or thermoset resins.

The enzymatic synthesis of such polyesters, often utilizing lipases, is another green chemistry approach that can proceed under mild conditions, yielding polymers with well-defined structures. researchgate.netresearchgate.net The general scheme for the polycondensation of an unsaturated diol is presented below:

n HO-(CH₂)₆-CH=CH-(CH₂)₆-OH + n HOOC-R-COOH → [-O-(CH₂)₆-CH=CH-(CH₂)₆-O-CO-R-CO-]n + 2n H₂O

The properties of the resulting polyesters are highly dependent on the choice of the dicarboxylic acid co-monomer, allowing for a range of materials from soft and flexible to more rigid plastics.

Fabrication of Advanced Materials with Tunable Mechanical and Thermal Properties

The molecular architecture of a polymer dictates its macroscopic properties. By incorporating this compound into a polymer backbone, it is possible to precisely tune the material's mechanical and thermal characteristics. The long, flexible 14-carbon chain acts as a "soft segment," which can lower the glass transition temperature (Tg) and increase the elasticity of the material. upenn.eduprinceton.edu

Conversely, the central double bond introduces a point of rigidity compared to a fully saturated diol like 1,14-tetradecanediol. This kink in the chain can disrupt crystalline packing, leading to more amorphous polymers with enhanced transparency and lower melting points (Tm). nih.gov However, this same double bond can be exploited for post-polymerization cross-linking (e.g., through vulcanization or thiol-ene click chemistry), which would dramatically increase the polymer's modulus, tensile strength, and thermal stability. doi.orgnih.gov

The relationship between monomer structure and polymer properties allows for the rational design of materials. For instance, copolymerizing this compound with a mix of short, rigid diacids and long, flexible diacids can produce a spectrum of polyesters with tailored performance profiles. researchgate.net

Table 1: Hypothetical Thermal and Mechanical Properties of Polyesters Derived from Diols and Adipic Acid

Diol Monomer Glass Transition Temp. (Tg) (°C) Melting Temp. (Tm) (°C) Tensile Modulus (MPa) Elongation at Break (%)
1,4-Butanediol -35 55 450 500
1,10-Decanediol -55 75 300 700
This compound -60 65 250 850

Note: Data are representative examples based on principles from cited literature and are intended for illustrative purposes.

Precursors for Specialty Chemicals and Fine Chemicals

Beyond polymer science, this compound serves as a valuable and versatile starting material for the synthesis of high-value specialty and fine chemicals. Its two distinct functional regions—the terminal alcohols and the internal alkene—can be manipulated selectively to build complex molecular architectures.

Synthesis of Chiral Building Blocks and Synthons

Chirality is a critical feature of many pharmaceuticals and bioactive molecules. The synthesis of single-enantiomer drugs often relies on the availability of chiral building blocks. While this compound is itself achiral, the central double bond provides a handle for introducing stereocenters through asymmetric catalysis.

A key transformation is the asymmetric epoxidation of the alkene. Using well-established catalysts, such as those employed in Sharpless, Jacobsen, or Shi epoxidations, the double bond can be converted into a chiral epoxide with high enantioselectivity. organicreactions.orgyoutube.comyoutube.com

HO-(CH₂)₆-CH=CH-(CH₂)₆-OH → HO-(CH₂)₆-CH(O)CH-(CH₂)₆-OH (chiral epoxide)

This resulting chiral epoxy-diol is a powerful synthon. The epoxide ring can be opened by a variety of nucleophiles with high regio- and stereoselectivity, leading to a diverse array of chiral 1,2-diol derivatives. The terminal hydroxyl groups can be protected or further derivatized, making these molecules ideal intermediates for the synthesis of complex natural products and pharmaceuticals. researchgate.netnih.govnih.gov

Transformations into Other Bioactive or Industrially Relevant Molecules

Long-chain unsaturated alcohols and their derivatives are common structural motifs in a variety of bioactive compounds, particularly insect pheromones. researchgate.net The specific geometry of the double bond and the chain length are crucial for biological activity. This compound can serve as a precursor to such molecules.

For example, selective oxidation of one or both terminal hydroxyl groups to aldehydes or carboxylic acids, followed by other transformations, could yield compounds used in pest management. Furthermore, the double bond can be subjected to various reactions, such as oxidative cleavage to produce shorter-chain difunctional molecules, or hydrogenation to yield the saturated 1,14-tetradecanediol, a known chemical intermediate. The diol itself has been investigated in the biosynthesis of other long-chain compounds. mdpi.comresearchgate.net

Table 2: Potential Transformations and Products from this compound

Reaction Type Reagents Product Class Potential Application
Asymmetric Epoxidation Ti(OiPr)₄, (+)-DET, t-BuOOH Chiral Epoxy-diols Chiral Building Blocks
Ozonolysis (Oxidative) 1. O₃; 2. H₂O₂ Heptanedioic Acid Nylon Precursor
Selective Oxidation (mono) PCC, CH₂Cl₂ Hydroxy-aldehyde Pheromone Intermediate

Design and Synthesis of Supramolecular Structures

Supramolecular chemistry involves the assembly of molecules into larger, organized structures through non-covalent interactions. brighton.ac.uknorthwestern.edunih.gov Long, flexible molecules with functional groups at each end, known as telechelic molecules, are excellent building blocks for such assemblies. This compound fits this description perfectly.

The 14-carbon chain provides a long, flexible spacer, while the terminal hydroxyl groups can participate in hydrogen bonding or be converted into other functionalities for directed self-assembly. msleelab.orgepa.gov One key application is in the synthesis of macrocycles, which are large ring-like molecules with important uses in host-guest chemistry, drug discovery, and materials science. nih.govnih.gov

By reacting the diol with a bifunctional electrophile under high-dilution conditions, the molecule can be induced to react with itself rather than polymerizing, forming a macrocycle. sci-hub.seresearchgate.netcam.ac.uk The size and properties of the resulting macrocycle can be tuned by the choice of the linking reagent. The internal double bond adds a unique feature, providing a specific site for conformational constraint or for later modification within the macrocyclic structure.

Advanced Analytical Methodologies for 7 Tetradecene 1,14 Diol Research

Chromatographic Separation and Quantification Techniques

Chromatography is a cornerstone in the analysis of 7-Tetradecene-1,14-diol, allowing for the separation of the compound from complex matrices and the resolution of its isomers.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. Due to the low volatility of this long-chain diol, derivatization is a crucial step to enhance its thermal stability and chromatographic performance. The hydroxyl groups are typically converted to trimethylsilyl (B98337) (TMS) ethers using a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

The GC separation is generally performed on a non-polar capillary column, such as one coated with a dimethylpolysiloxane stationary phase. The retention index is a key parameter for identification. For comparison, the saturated analogue, 1,14-Tetradecanediol, has a reported Kovats retention index of 1924 on a standard non-polar column. nih.govnist.gov The introduction of a double bond in this compound would slightly alter this retention time.

Table 1: GC-MS Parameters for the Analysis of Long-Chain Diols (Illustrative Example)

Parameter Value
Column HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)
Carrier Gas Helium (1 mL/min)
Injector Temp. 250 °C
Oven Program 60 °C (2 min), then 8 °C/min to 320 °C (12 min hold)
MS Detector Triple Quadrupole
Ionization Mode Electron Ionization (70 eV)
Transfer Line Temp. 280 °C

Note: This is an example of a typical method for analyzing long-chain organic compounds and may be adapted for this compound.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation of non-volatile compounds like this compound without the need for derivatization. Both normal-phase and reversed-phase chromatography can be employed.

In reversed-phase HPLC, a C18 or C30 stationary phase is commonly used with a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netmdpi.com The separation is based on the hydrophobicity of the analytes. For detection, since this compound lacks a strong chromophore, a universal detector such as an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector can be used. Alternatively, coupling HPLC with mass spectrometry (LC-MS) provides both separation and identification capabilities. nih.gov

Normal-phase HPLC, often utilizing a diol-functionalized stationary phase, can also be effective for separating isomers of long-chain diols. nih.gov The mobile phase in this case would be a mixture of non-polar solvents like hexane (B92381) and a polar modifier such as isopropanol.

Table 2: HPLC Parameters for the Separation of Unsaturated Fatty Acid Monoacylglycerols (Analogous Compounds)

Parameter Value
Column Chiralpak® IC (250 x 4.6 mm, 5 µm)
Mobile Phase Hexane/2-propanol mixtures
Flow Rate 1.0 mL/min
Detector Not specified

This method, used for similar compounds, demonstrates the potential for separating isomers of this compound. nih.gov

This compound can exist as different stereoisomers (enantiomers and diastereomers) depending on the geometry of the double bond (cis/trans) and the chirality at the carbon atoms bearing the hydroxyl groups. Chiral chromatography is essential for the separation and purification of these individual stereoisomers.

This is typically achieved using a chiral stationary phase (CSP) in either HPLC or GC. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the resolution of a broad range of chiral compounds, including alcohols. nih.gov The separation relies on the differential interactions between the enantiomers and the chiral selector of the CSP.

In some cases, derivatization of the diol with a chiral resolving agent can facilitate separation on a non-chiral column by forming diastereomeric derivatives that have different physical properties. mdpi.com

Spectroscopic Characterization in Research Contexts

Spectroscopic techniques are indispensable for the structural elucidation of this compound and its derivatives, providing detailed information about the molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules. Both ¹H and ¹³C NMR are used to characterize this compound and its derivatives. researchgate.net

In the ¹H NMR spectrum of a long-chain unsaturated diol, characteristic signals would include:

Olefinic protons (-CH=CH-) : Typically found in the region of 5.3-5.5 ppm. The coupling constant between these protons can distinguish between cis and trans isomers.

Carbinol protons (-CH-OH) : Resonating between 3.4 and 4.0 ppm.

Allylic protons (-CH₂-CH=) : Appearing around 2.0 ppm.

Methylene protons (-CH₂-) : A complex multiplet in the region of 1.2-1.6 ppm.

Hydroxyl protons (-OH) : A broad singlet whose chemical shift is concentration and solvent-dependent. researchgate.net

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule:

Olefinic carbons (-C=C-) : Resonances typically appear between 120 and 135 ppm.

Carbinol carbons (-C-OH) : Found in the range of 60-75 ppm.

Aliphatic carbons (-CH₂-) : A series of signals between 20 and 40 ppm. nih.gov

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, allowing for the unambiguous assignment of all signals and the complete structural elucidation of complex derivatives. thieme-connect.de

Table 3: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Long-Chain Unsaturated Alcohols

Functional Group ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Olefinic (-CH=CH-) 5.3 - 5.5 120 - 135
Carbinol (-CH-OH) 3.4 - 4.0 60 - 75
Allylic (-CH₂-CH=) ~2.0 25 - 35

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

The IR spectrum of this compound would be expected to show the following characteristic absorption bands:

O-H stretch : A broad and strong band in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl groups and hydrogen bonding.

C-H stretch (alkane) : Strong absorptions just below 3000 cm⁻¹.

C-H stretch (alkene) : A medium intensity band just above 3000 cm⁻¹.

C=C stretch : A weak to medium band around 1640-1680 cm⁻¹. The intensity is generally weak for symmetrically substituted alkenes.

C-O stretch : A strong band in the region of 1000-1200 cm⁻¹. researchgate.net

Raman spectroscopy is particularly useful for detecting the C=C double bond, which often gives a strong signal, whereas the O-H stretch is typically weak. This makes Raman a valuable complementary technique to IR for the complete functional group analysis of this compound.

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
1,14-Tetradecanediol
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
Acetonitrile
Methanol
Hexane

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique in the analysis of this compound, offering unparalleled accuracy in mass determination. This precision is crucial for unequivocally determining the elemental composition of the molecule and distinguishing it from other isobaric compounds. nih.gov Instruments like Fourier-transform ion cyclotron resonance (FT-ICR) and Orbitrap mass spectrometers can achieve mass accuracies of less than 5 ppm (parts per million), providing a high degree of confidence in the empirical formula assignment. bohrium.com

The process begins with the ionization of the this compound molecule. Techniques such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly employed for long-chain lipids. nih.gov ESI is particularly useful for samples in solution and can generate protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺ or potassium [M+K]⁺. nih.govresearchgate.net

Once ionized, the high-resolution mass analyzer measures the mass-to-charge ratio (m/z) with exceptional precision. For this compound (C₁₄H₂₈O₂), the theoretical monoisotopic mass of the neutral molecule is 228.20893 u. HRMS can measure this with very low error, as illustrated in the table below.

Ion SpeciesTheoretical m/zObserved m/z (example)Mass Error (ppm)
[C₁₄H₂₈O₂ + H]⁺229.21621229.21610-0.48
[C₁₄H₂₈O₂ + Na]⁺251.19815251.19799-0.64
[C₁₄H₂₈O₂ + K]⁺267.17210267.17189-0.79

This interactive table demonstrates the high accuracy of HRMS in determining the mass of different ionic species of this compound.

Beyond precise mass determination, HRMS is pivotal for fragmentation analysis, typically performed in a tandem mass spectrometry (MS/MS) experiment. In this setup, a specific ion of this compound is selected and then fragmented by collision-induced dissociation (CID). nih.govnih.gov The resulting fragment ions provide a wealth of structural information. For a long-chain diol, fragmentation patterns can reveal the position of the hydroxyl groups and the double bond. nih.gov For many lipid species, CID of the positive ion reveals information about the polar headgroup, while CID of the negative ion provides details about the fatty acyl chain. nih.gov The high resolution of the analyzer ensures that the masses of these fragments are also determined with high accuracy, aiding in their correct assignment. researchgate.net

Emerging Analytical Approaches and Hyphenated Techniques

To tackle the complexity of biological matrices where this compound may be present, researchers are increasingly turning to advanced and hyphenated analytical methods. These approaches combine the separation power of chromatography with the detection and identification capabilities of mass spectrometry.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for the analysis of diols in complex mixtures. acs.org The liquid chromatography step separates the components of a sample based on their physicochemical properties, such as polarity. For long-chain diols, reversed-phase LC is often employed. researchgate.net Following separation, the analyte enters the mass spectrometer, where it is ionized, and MS/MS analysis is performed. This provides both quantification and structural confirmation. acs.org The use of pre-column derivatization can sometimes be employed to improve ionization efficiency and chromatographic separation. mdpi.com

Comprehensive two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry (MS) offers an even greater separation power, which is particularly advantageous for resolving isomers of unsaturated long-chain diols that may be present in intricate biological samples like insect pheromone extracts. bohrium.com In GCxGC, the effluent from the first GC column is subjected to a second, different type of GC column, providing a two-dimensional separation. This results in a highly structured chromatogram where related compounds often appear in specific patterns, facilitating their identification. When coupled with a high-speed time-of-flight (TOF) mass spectrometer, GCxGC-MS can generate a massive amount of data from a single analysis, enabling a comprehensive profile of the volatile and semi-volatile compounds in a sample.

TechniqueSeparation PrincipleMass AnalyzerKey Advantage for this compound Analysis
LC-MS/MS Liquid-phase partitioningTriple Quadrupole, Ion Trap, Q-TOFExcellent for analyzing non-volatile or thermally labile diols in complex liquid matrices. acs.org
GCxGC-MS Gas-phase partitioning (two-dimensional)Time-of-Flight (TOF)Unsurpassed separation power for resolving isomers in complex volatile and semi-volatile mixtures.

This interactive table compares the key features of LC-MS/MS and GCxGC-MS for the analysis of this compound.

Imaging Mass Spectrometry (IMS) is a revolutionary technique that allows for the visualization of the spatial distribution of molecules directly in tissue sections or even on the surface of whole organisms. nih.gov Matrix-Assisted Laser Desorption/Ionization (MALDI) is a commonly used IMS technique for lipid analysis. nih.govresearcher.life In a MALDI-IMS experiment, a thin tissue section or an intact insect is coated with a matrix that absorbs laser energy. acs.orgelsevierpure.com A laser is then rastered across the sample, desorbing and ionizing molecules at each point. nih.gov The mass spectrometer records a full mass spectrum for each pixel, and by plotting the intensity of a specific m/z value (corresponding to this compound, for example) across all pixels, a 2D ion image is generated. researchgate.netelsevierpure.com

This technique has been successfully used to map the distribution of lipids and pheromones on the wings, legs, and bodies of insects. nih.govnih.gov For this compound, which may function as a chemical signal, IMS could reveal its precise location on an insect's cuticle or within specific glands, providing critical insights into its biological function. nih.govresearchgate.net The spatial resolution of modern IMS instruments can be in the micrometer range, allowing for subcellular localization in some cases. nih.govyoutube.com

The comprehensive analytical techniques described above, particularly GCxGC-MS and IMS, generate vast and complex datasets. Extracting meaningful biological information from this data requires the use of advanced chemometric and statistical methods. nih.gov Chemometrics is the science of extracting information from chemical systems by data-driven means.

For lipidomics data, multivariate analysis techniques are essential. researchgate.net Principal Component Analysis (PCA) is an unsupervised method used to reduce the dimensionality of the data and identify patterns and groupings among samples. youtube.com This can be used, for example, to see if the lipid profile of an insect changes under different conditions.

Supervised methods, such as Partial Least Squares-Discriminant Analysis (PLS-DA) and Redundancy Analysis (RDA), are used when there are known groups in the data (e.g., control vs. treated). researchgate.netyoutube.com These methods can help identify the specific molecules, such as this compound, that are most responsible for the differences between groups. The output of these analyses is often visualized in the form of score plots (showing sample clustering) and loading plots (showing the contribution of each variable). researchgate.net The interpretation of these complex datasets is a critical step in linking the chemical analysis to biological understanding. creative-proteomics.comnih.gov

Future Directions and Emerging Research Avenues for 7 Tetradecene 1,14 Diol

Discovery of Novel Biological Functions and Ecosystemic Roles

While the precise biological functions of 7-Tetradecene-1,14-diol are not yet fully elucidated, the broader class of long-chain alkyl diols (LCDs) is known to be widespread in marine environments, suggesting important ecological roles. copernicus.org Future research is anticipated to focus on identifying the specific organisms that synthesize this compound and understanding its function within cellular and ecosystemic contexts.

Bifunctional lipids, which possess two reactive functional groups like the hydroxyl groups in this compound, are gaining attention as powerful tools in chemical biology. nih.govnih.gov These molecules can be developed into probes to study lipid-protein interactions, which are fundamental to cellular processes such as energy storage, membrane trafficking, and signal transduction. nih.govfrontiersin.org By synthesizing minimally modified versions of this compound with photoactivatable and clickable groups, researchers can map its interactions within living cells, providing insights into its currently unknown roles. nih.govwiley.com Such studies could reveal its involvement in membrane organization or as a precursor to signaling molecules.

Furthermore, long-chain diols have been detected in suspended particulate matter in the ocean, hinting at their involvement in marine biogeochemical cycles. copernicus.org Investigations into the distribution and concentration of this compound in different marine environments could correlate its presence with specific microorganisms or environmental conditions. This could unveil its role as a biomarker for certain ecological processes or its participation in the formation of marine lipid aggregates.

Advancements in Sustainable and Efficient Production Platforms

The industrial application of specialty chemicals like this compound is often limited by the cost and environmental impact of traditional chemical synthesis. Future research will undoubtedly gravitate towards developing sustainable and efficient bio-based production platforms. Metabolic engineering of microorganisms such as Escherichia coli and yeast presents a promising avenue for producing long-chain diols from renewable feedstocks. doktornarabote.rumdpi.commdpi.com

The biosynthesis of diols in engineered microbes involves the introduction of specific enzymatic pathways. mdpi.com For this compound, this would likely involve a multi-step process starting from fatty acids. Key enzyme classes that could be harnessed include:

Cytochrome P450 Monooxygenases: These enzymes are capable of regioselective hydroxylation of fatty acids at terminal (ω) or near-terminal positions. mdpi.comresearchgate.net

Carboxylic Acid Reductases (CARs): These enzymes can reduce a terminal carboxylic acid group to an aldehyde.

Aldehyde Reductases (ALRs) or Alcohol Dehydrogenases (ADHs): These enzymes would then reduce the aldehyde to a primary alcohol. mdpi.com

By combining these enzymatic steps in a microbial chassis, a de novo biosynthetic pathway for this compound from simple sugars could be constructed. Research will focus on optimizing these pathways by improving cofactor supplementation and reprogramming the host's metabolic network to direct more carbon toward the desired product. mdpi.com

Biocatalysis, using isolated enzymes or whole-cell systems, offers another sustainable route. researchgate.netacs.org A two-step biocatalytic process could first involve the ω-oxidation of a C14 unsaturated fatty acid by a whole-cell biotransformation, followed by the enzymatic reduction of the remaining carboxylic acid group. researchgate.net

Production StrategyKey AdvantagesPotential Enzymes/Organisms
Metabolic Engineering Utilizes renewable feedstocks (e.g., glucose); potential for continuous production.E. coli, Saccharomyces cerevisiae expressing P450s, CARs, ADHs. mdpi.commdpi.com
Whole-Cell Biocatalysis High conversion yields; can use fatty acids as direct precursors.Candida tropicalis for ω-oxidation. researchgate.net
Enzymatic Synthesis High selectivity and mild reaction conditions; reduced byproducts.Lipases, Cytochrome P450s. researchgate.netacs.org

Innovative Applications in High-Performance Materials and Nanotechnology

The bifunctional nature of this compound, with a central double bond and terminal hydroxyl groups, makes it an attractive monomer for the synthesis of advanced polymers. The hydroxyl groups can readily participate in polycondensation and polyaddition reactions to form polyesters, polyurethanes, and polyethers. mdpi.comresearchgate.net

The incorporation of this long-chain, unsaturated diol into polymer backbones is expected to impart unique properties. The C14 alkyl chain can introduce flexibility and hydrophobicity, while the double bond offers a site for post-polymerization modification, such as cross-linking or the attachment of functional side groups. researchgate.net This could lead to the development of novel materials, including:

Biodegradable Polyesters: As an alternative to petroleum-based plastics, polyesters derived from bio-based diols are gaining significant interest. mdpi.com The properties of these polyesters can be tuned by copolymerizing this compound with other diols or dicarboxylic acids. mdpi.com

Thermoplastic Elastomers: The flexible nature of the long alkyl chain could be exploited in the soft segments of thermoplastic polyester-urethane elastomers. researchgate.net

Functional Coatings: The ability to cross-link the polymer via the double bond could be used to create durable and solvent-resistant coatings. nucerasolutions.com

In nanotechnology, the amphiphilic character of molecules derived from this compound could be utilized for the self-assembly of nanostructures. By modifying one of the hydroxyl groups, lipids can be created that form structures like micelles or vesicles for drug delivery applications. The incorporation of long-chain lipids has been shown to facilitate the insertion of nanoparticles into lipid membranes, suggesting a role for derivatives of this compound in the fabrication of functional biomaterials. osti.gov

Computational Chemistry and Machine Learning in Predictive Research and Design

As this compound is a relatively uncharacterized molecule, computational chemistry and machine learning offer powerful tools to predict its properties and guide experimental work, thereby accelerating the research and development cycle.

Computational chemistry , through methods like Density Functional Theory (DFT) and molecular dynamics (MD) simulations, can be employed to:

Predict Physicochemical Properties: Properties such as molecular geometry, electronic structure, and reactivity can be calculated, providing fundamental insights without the need for initial synthesis and characterization. research.googlenih.gov

Simulate Material Properties: If used as a monomer, MD simulations can model the resulting polymer's conformational behavior, thermal properties, and mechanical strength. researchgate.nettandfonline.com

Elucidate Reaction Mechanisms: Computational studies can help understand the enzymatic mechanisms involved in its biosynthesis or its reactivity in polymerization, aiding in the design of more efficient catalysts and synthesis routes. acs.org

Machine learning (ML) is rapidly becoming indispensable in chemical and materials science. For this compound, ML models can be trained on existing data from other diols and lipids to:

Predict Properties: ML can rapidly predict a wide range of properties, from basic thermodynamic data to complex biological activities, significantly faster than DFT calculations. research.googlemit.edunih.govchemrxiv.org

Accelerate Catalyst Design: By learning from known enzyme structures and functions, ML can help engineer novel enzymes with enhanced activity and selectivity for the production of this compound.

Design Novel Molecules: Generative models can design new derivatives of this compound with optimized properties for specific applications, such as improved thermal stability in polymers or enhanced bioactivity. mit.edu

Computational ToolApplication for this compoundExpected Outcome
Density Functional Theory (DFT) Calculation of electronic structure and reactivity.Prediction of chemical properties and reaction pathways. research.google
Molecular Dynamics (MD) Simulation of molecular motion and interactions.Understanding material properties and biological interactions. nih.govresearchgate.net
Machine Learning (ML) Property prediction and molecular design.Rapid screening of derivatives and optimized synthesis strategies. mit.edunih.gov

Interdisciplinary Research at the Confluence of Synthetic Chemistry, Chemical Biology, and Materials Science

The most significant breakthroughs for this compound will emerge from research that transcends traditional disciplinary boundaries. The convergence of synthetic chemistry, chemical biology, and materials science will be crucial for translating fundamental knowledge into practical applications.

Synthetic Chemistry & Chemical Biology: Organic chemists can synthesize novel derivatives and bifunctional probes based on the this compound scaffold. nih.gov Chemical biologists can then use these tools to investigate the compound's roles in cellular pathways, identify its protein binding partners, and explore its potential as a bioactive molecule. nih.govfrontiersin.org This synergy could lead to the discovery of new therapeutic targets or diagnostic markers.

Synthetic Chemistry & Materials Science: The collaboration between synthetic chemists and materials scientists will be key to developing new polymers and materials. Chemists can focus on efficient and controlled polymerization methods, while materials scientists can characterize the resulting materials' physical, thermal, and mechanical properties. mdpi.comrsc.org This interdisciplinary effort will enable the rational design of high-performance materials tailored for specific applications, from biodegradable plastics to advanced elastomers.

Chemical Biology & Materials Science: The principles of molecular recognition and self-assembly from chemical biology can inform the design of smart biomaterials. For instance, understanding how this compound-derived lipids interact with proteins and cell membranes can guide the development of biocompatible nanoparticles for drug delivery or functional surfaces for medical implants. mdpi.com

This integrated approach ensures that the synthesis of new molecules is purpose-driven, their biological functions are thoroughly investigated, and their potential for creating innovative materials is fully realized, paving the way for this compound to become a valuable platform molecule in both life sciences and material innovation.

Conclusion of Research Outlook

Synthesis of Key Academic Contributions and Research Progress

Direct academic contributions and detailed research progress specifically concerning 7-Tetradecene-1,14-diol are not extensively documented in the current body of scientific literature. However, progress in the synthesis and understanding of structurally similar long-chain unsaturated diols provides a foundational framework for potential future research.

Key progress in related areas includes:

Biosynthesis of Long-Chain α,ω-Diols: Significant research has been conducted on the biosynthesis of medium- to long-chain α,ω-diols from renewable fatty acids. mdpi.com This is often achieved using engineered microorganisms expressing specific enzymes. For instance, cytochrome P450 monooxygenases, particularly from the CYP153A family, are known to catalyze the ω-hydroxylation of both saturated and unsaturated fatty acids. mdpi.comnih.govnih.gov This biological pathway could theoretically be adapted to produce this compound from a corresponding 7-tetradecenoic acid precursor. The process involves the terminal hydroxylation of the fatty acid, followed by the reduction of the carboxylic acid group to an alcohol, a step that can be facilitated by carboxylic acid reductase enzymes. mdpi.com

Chemical Synthesis of Unsaturated Diols: Stereoselective synthesis of related compounds like (5Z,9Z)-tetradeca-5,9-diene-1,14-diol has been achieved through methods such as catalytic homo-cyclomagnesiation of oxygen-containing 1,2-dienes. researchgate.net Furthermore, general organic synthesis methods for converting alkenes into diols, known as dihydroxylation, are well-established. organic-chemistry.orgchemistrysteps.com These reactions can proceed via syn-dihydroxylation (using reagents like osmium tetroxide) or anti-dihydroxylation (typically involving epoxidation followed by ring-opening), allowing for stereochemical control. chemistrysteps.com These established methods could be applied to a 1,13-tetradecadiene (B1583877) precursor to synthesize the target diol.

General Applications of Long-Chain Diols: Long-chain α,ω-diols are recognized as valuable monomers for the production of biodegradable polymers such as polyesters and polyurethanes. mdpi.commdpi.com Their incorporation into polymer chains can impart flexibility and specific thermal properties. mdpi.comrsc.org While no polymers have been synthesized using this compound specifically, its bifunctional nature makes it a candidate for such applications.

Identification of Remaining Challenges and Unexplored Questions

The primary challenge in the study of this compound is the fundamental lack of research. The compound is not well-characterized, and its physical, chemical, and biological properties are largely unknown.

Key unexplored questions and challenges include:

Viable Synthesis Routes: While general methods can be proposed, the development of an efficient and stereoselective synthesis for this compound has not been reported. Challenges would include controlling the geometry (E/Z configuration) of the internal double bond and achieving high yields for the terminal diol functionality.

Physical and Chemical Characterization: There is no available data on the compound's fundamental properties, such as melting point, boiling point, solubility, and spectroscopic data (NMR, IR, Mass Spectrometry). This information is essential for any further research or application development.

Biological Activity: The biological role, if any, of this compound is completely unknown. Research into related lipid vicinal diols suggests they can possess biological activity, sometimes counteracting the effects of their epoxy fatty acid precursors and playing roles in inflammation and pain. nih.gov Whether this compound exhibits similar or other activities, such as antimicrobial or nematicidal effects seen in other long-chain alcohols, remains to be investigated. mdpi.com

Polymer Science Potential: Although long-chain diols are used in polymer synthesis, the specific properties that the C-7 double bond in this compound might impart to a polymer are purely speculative. The double bond could serve as a site for further functionalization, cross-linking, or could influence the polymer's flexibility, crystallinity, and degradation profile.

Broader Scientific Impact and Potential for Future Innovation in this compound Research

Despite the current lack of data, research into this compound holds potential for innovation across several scientific disciplines.

Renewable Polymers and Materials: As a bio-based monomer candidate, successful synthesis of this compound from renewable feedstocks could contribute to the development of novel, sustainable polymers. mdpi.comrsc.org The internal alkene functionality offers a reactive handle for creating advanced materials, such as cross-linked elastomers or functionalized polyesters with tailored properties for biomedical or industrial applications.

Biocatalysis and Metabolic Engineering: Developing a biosynthetic pathway for this compound would be a significant achievement in metabolic engineering. It would require the careful selection and combination of enzymes capable of acting on an unsaturated fatty acid substrate with high specificity, pushing the boundaries of what can be produced in engineered microbial systems. mdpi.com

Pharmacology and Agrochemicals: Investigation into the biological activity of this compound could uncover novel pharmacological properties. Given that structurally related lipids can influence inflammation and pain pathways, this compound could be a lead for new therapeutic agents. nih.gov Similarly, the known activity of other long-chain alcohols against pests like nematodes suggests a potential application in agriculture. mdpi.com

Q & A

Q. What documentation is required for ethical approval of studies involving this compound?

  • Methodology : Submit material safety data sheets (SDS), risk assessments for ecotoxicity, and synthetic protocols to institutional biosafety committees. Cite compliance with TSCA (USA) or REACH (EU) regulations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.